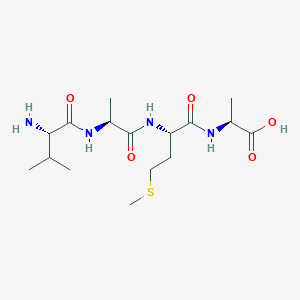

L-Valyl-L-alanyl-L-methionyl-L-alanine

Description

Properties

CAS No. |

798541-94-3 |

|---|---|

Molecular Formula |

C16H30N4O5S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H30N4O5S/c1-8(2)12(17)15(23)18-9(3)13(21)20-11(6-7-26-5)14(22)19-10(4)16(24)25/h8-12H,6-7,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

IPSLOFCNDFUGQC-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Sequential Coupling via Active Esters

The classical solution-phase approach employs carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups to prevent undesired side reactions. For example, Merrifield’s early work demonstrated the synthesis of L-leucyl-L-alanylglycyl-L-valine using carbobenzoxy-glycine ρ-nitrophenyl ester, followed by hydrogenolysis to remove Cbz groups. Applied to L-valyl-L-alanyl-L-methionyl-L-alanine, this method would involve:

- Cbz-L-valine activation with ρ-nitrophenyl ester.

- Coupling with L-alanine methyl ester.

- Selective deprotection of the N-terminal Cbz group using HBr in acetic acid.

- Iterative coupling with L-methionine and L-alanine residues.

A critical challenge is racemization during activation, particularly for methionine, which requires low-temperature (0–5°C) conditions and minimized exposure to basic agents.

Solid-Phase Peptide Synthesis (SPPS)

Merrifield’s Resin-Based Methodology

Merrifield’s SPPS framework enables automated, stepwise assembly on a chloromethylated polystyrene resin. For the target tetrapeptide:

- C-terminal L-alanine anchoring via esterification.

- Deprotection of the Fmoc group (fluorenylmethyloxycarbonyl) using piperidine.

- Activation and coupling of L-methionine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

- Repetition for L-alanine and L-valine residues.

- Cleavage from the resin using hydrofluoric acid (HF) or trifluoroacetic acid (TFA).

SPPS minimizes intermediate purification but risks incomplete coupling, necessitating double couplings for methionine due to steric hindrance.

N-Carboxy Anhydride (NCA) Method

Heterogeneous Acetonitrile-Water System

Katakai and Oya (1972) achieved high-yield oligopeptide synthesis using NCAs in acetonitrile-water. For this compound:

- L-valine NCA preparation via phosgenation.

- Initiation with L-alanine methyl ester in acetonitrile.

- Stepwise addition of L-methionine and L-alanine NCAs.

- Termination with aqueous HCl to yield the tetrapeptide.

This method avoids racemization due to the heterogeneous conditions, with reported yields exceeding 80% for analogous valine-alanine sequences.

Protection and Deprotection Strategies

Side-Chain and Terminal Group Management

- L-Methionine : Protected as S-trityl or S-methyl sulfoxide to prevent oxidation.

- L-Valine and L-Alanine : Boc or Cbz groups for N-terminal protection, removed via TFA or HBr.

- Carboxyl Activation : Mixed carbonic anhydrides or pentafluorophenyl esters for efficient coupling.

Analytical Characterization

NMR Spectroscopy for Sequence Verification

Katakai et al. (1972) demonstrated that methyl proton chemical shifts in trifluoroacetic acid (TFA) differentiate terminal and internal residues:

| Residue Position | Chemical Shift (τ) |

|---|---|

| N-terminal Val | 8.83–8.84 |

| Internal Ala | 8.41–8.44 |

| C-terminal Val | 8.89–8.95 |

For this compound, the internal alanine and methionine residues would exhibit upfield shifts (8.36–8.44 τ), while terminal valine and alanine resonate at 8.89–8.95 τ.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Racemization Risk |

|---|---|---|---|

| Solution-Phase | 60–70 | 85–90 | Moderate |

| SPPS | 75–85 | 90–95 | Low |

| NCA | 80–90 | 95–98 | Negligible |

The NCA method excels in yield and stereochemical fidelity but requires stringent anhydrous conditions. SPPS offers automation but demands costly resins and reagents.

Chemical Reactions Analysis

Types of Reactions: L-Valyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) can be used to oxidize specific amino acids within the peptide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce disulfide bonds or other oxidized functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.

Major Products Formed: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives where specific amino acids have been modified.

Scientific Research Applications

L-Valyl-L-alanyl-L-methionyl-L-alanine has several scientific research applications:

Chemistry: The compound can be used as a model peptide to study peptide synthesis and stability.

Biology: It may serve as a substrate in enzymatic studies to understand the activity of proteases and peptidases.

Medicine: Potential therapeutic applications include the development of peptide-based drugs or as a component in vaccine formulations.

Industry: The compound can be used in the production of bioactive peptides for various industrial applications, such as cosmetics and food additives.

Mechanism of Action

The mechanism by which L-Valyl-L-alanyl-L-methionyl-L-alanine exerts its effects depends on its specific application. For example, in enzymatic studies, the peptide may be cleaved by proteases, providing insights into enzyme specificity and activity. In therapeutic applications, the peptide may interact with specific receptors or enzymes, leading to biological effects.

Molecular Targets and Pathways: The molecular targets and pathways involved in the compound's action can vary widely. In therapeutic contexts, the peptide may target specific receptors or enzymes involved in disease processes. In industrial applications, the peptide may interact with microbial enzymes or other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Features

Target Compound: L-Valyl-L-alanyl-L-methionyl-L-alanine

- Sequence : Val-Ala-Met-Ala

- Key residues: Methionine (sulfur-containing), two alanines (small, non-polar).

- Potential functions: Antioxidant activity (via methionine), structural simplicity for synthetic accessibility.

Comparative Compounds:

L-Valine, L-alanyl-L-valyl-L-leucylglycyl-L-arginyl-L-histidyl-L-lysyl-L-methionyl-L-histidyl (CAS 394722-53-3)

- Sequence : Val-Ala-Val-Leu-Gly-Arg-His-Lys-Met-His

- Features : Longer chain (10 residues), includes charged residues (Arg, Lys, His) and methionine.

- Molecular weight : 1147.4 g/mol; PSA : 470.5 Ų .

- Distinction : Enhanced solubility in polar solvents due to high PSA but reduced membrane permeability.

L-Alanine, L-alanyl-L-seryl-L-methionyl-L-seryl-L-alanyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-seryl-L-methionyl-L-alanyl (CAS 1999-43-5)

- Sequence : Ala-Ala-Ser-Met-Ser-Ala-Ala-Ser-Ala-Ala-Ser-Met-Ala

- Features : Multiple serine (hydroxyl-containing) and methionine residues.

- Molecular weight : 1125.48 g/mol; PSA : 493.44 Ų .

- Distinction : Higher oxidative instability due to multiple methionines and serines.

L-Lysine, L-lysyl-L-glutaminyl-L-methionyl-L-alanyl-L-valyl- (CAS 183965-05-1) Sequence: Lys-Lys-Gln-Met-Ala-Val Features: Charged N-terminus (Lys), glutamine (polar), methionine, and valine. Molecular weight: 703.89 g/mol; PSA: ~300 Ų (estimated) .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Valyl-L-alanyl-L-methionyl-L-alanine in a laboratory setting?

- Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

- Resin Selection : Use Fmoc-protected amino acids anchored to a Wang resin for stepwise assembly .

- Deprotection/Coupling Cycles : Employ 20% piperidine in DMF for Fmoc removal and HBTU/HOBt for coupling.

- Cleavage : Use a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) to release the peptide from the resin .

- Quality Control : Monitor coupling efficiency via Kaiser tests or LC-MS .

Q. How can researchers effectively purify this compound following synthesis?

- Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is critical:

- Column : C18 or C8 columns with 5–10 µm particle size.

- Gradient : 5–95% acetonitrile in 0.1% TFA over 30–60 minutes .

- Detection : UV absorbance at 214 nm (peptide bonds) and 280 nm (methionine residue) .

- Lyophilization : Freeze-dry purified fractions for long-term storage at -20°C .

Q. What analytical techniques are most suitable for characterizing the structural integrity of this compound?

- Answer : Combine multiple techniques:

- Mass Spectrometry (MS) : ESI-TOF or MALDI-TOF to confirm molecular weight (calculated: ~437.5 Da) .

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, TOCSY) to verify sequence and stereochemistry .

- Circular Dichroism (CD) : Assess secondary structure in aqueous buffers, particularly for methionine’s sulfur interactions .

Advanced Research Questions

Q. How can computational modeling be applied to predict the conformational dynamics of this compound in aqueous solutions?

- Answer : Use molecular dynamics (MD) simulations with software like GROMACS or AMBER:

- Force Fields : Apply CHARMM36 or OPLS-AA parameters for peptide-water interactions .

- Solvation Models : Explicit TIP3P water molecules to mimic aqueous environments.

- Analysis Tools : Calculate root-mean-square deviation (RMSD) and radius of gyration to track folding stability .

- Validation : Cross-reference with experimental CD or NMR data to refine models .

Q. What experimental strategies are recommended to resolve discrepancies in stability data of this compound under varying pH conditions?

- Answer :

- pH Titration Studies : Use circular dichroism (CD) or fluorescence spectroscopy to monitor structural changes at pH 2–10 .

- Degradation Analysis : Incubate peptide at 37°C in buffers of varying pH; quantify decomposition via HPLC and identify byproducts with MS/MS .

- Methionine Oxidation : Monitor sulfoxide formation (common in methionine-containing peptides) using LC-MS under oxidative conditions (e.g., H₂O₂ exposure) .

Q. What are the best practices for assessing the biological activity of this compound using in vitro assays?

- Answer :

- Target Identification : Use databases like UniProt or Peptipedia v2.0 to predict potential targets (e.g., metalloproteases or antimicrobial pathways) .

- Enzyme Inhibition Assays : Test against trypsin or chymotrypsin with fluorogenic substrates (e.g., AMC-labeled peptides) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) to gauge therapeutic potential .

- Data Normalization : Include scrambled-sequence peptides as negative controls to rule out nonspecific effects .

Methodological Considerations from Evidence

- Storage : Store lyophilized peptides at -20°C in airtight containers to prevent hydrolysis or oxidation .

- Safety : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use fume hoods during synthesis .

- Data Reproducibility : Report detailed solvent ratios, temperature, and agitation rates in methods to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.